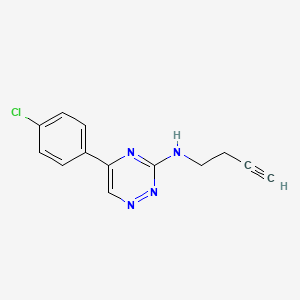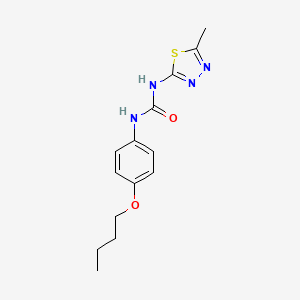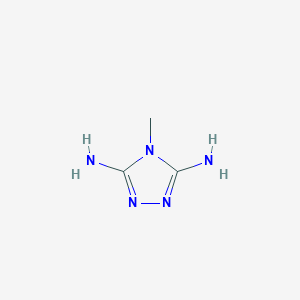
Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate typically involves the esterification of 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and methanol.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to solvents.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate largely depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions.
Comparación Con Compuestos Similares
- Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluoropentanoate
- Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorobutanoate
Comparison: Methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate is unique due to its longer carbon chain compared to similar compounds. This results in different physical properties such as boiling point and solubility. The presence of multiple fluorine atoms also enhances its chemical stability and resistance to degradation.
Propiedades
| 116356-70-8 | |
Fórmula molecular |
C7H4ClF9O2 |
Peso molecular |
326.54 g/mol |
Nombre IUPAC |
methyl 2-chloro-3,3,4,4,5,5,6,6,6-nonafluorohexanoate |
InChI |
InChI=1S/C7H4ClF9O2/c1-19-3(18)2(8)4(9,10)5(11,12)6(13,14)7(15,16)17/h2H,1H3 |
Clave InChI |
ZDQKJWZLKLQXAO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)


